molecular formula C17H9ClF3N3S2 B2879835 2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile CAS No. 380335-48-8

2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile

Cat. No.: B2879835
CAS No.: 380335-48-8
M. Wt: 411.85
InChI Key: AFYCHPKEQOALHS-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile is a complex organic compound that features a benzothiazole ring, a chlorinated phenyl group, and a sulfanylprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Chlorinated Phenyl Group: This step may involve a nucleophilic substitution reaction where the benzothiazole intermediate reacts with 2-chloro-5-(trifluoromethyl)aniline.

    Formation of the Sulfanylprop-2-enenitrile Moiety: This could be done through a Michael addition reaction, where a thiol group is added to an α,β-unsaturated nitrile.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chlorinated phenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Biological Activity: Investigation of its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

    Drug Development: Exploration of its efficacy and safety as a therapeutic agent for various diseases.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering a biological response. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-4-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile
  • 2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-6-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile

Uniqueness

The unique combination of the benzothiazole ring, chlorinated phenyl group, and sulfanylprop-2-enenitrile moiety in 2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF3N3S2/c18-11-6-5-9(17(19,20)21)7-13(11)23-15(25)10(8-22)16-24-12-3-1-2-4-14(12)26-16/h1-7,24H,(H,23,25)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNUBNSEFAYDEE-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C(/C#N)\C(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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